Chamigrenol

Description

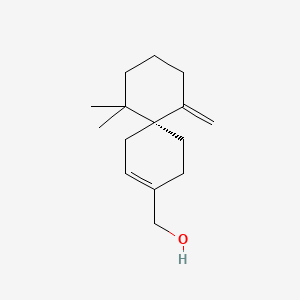

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

[(6S)-5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl]methanol |

InChI |

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3/t15-/m0/s1 |

InChI Key |

FYYCZOOGHMAZED-HNNXBMFYSA-N |

Isomeric SMILES |

CC1(CCCC(=C)[C@]12CCC(=CC2)CO)C |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)CO)C |

Origin of Product |

United States |

Occurrence and Natural Sources of Chamigrenol

Botanical Distribution and Phytochemical Investigations

Phytochemical investigations have identified several species of the genus Laurencia as natural sources of chamigrene-type sesquiterpenoids. These compounds are a significant component of the chemical defense mechanisms of these algae. The distribution of chamigrenol (B34200) and its related compounds can vary between different species of Laurencia and even between populations of the same species collected from different geographical locations, suggesting that environmental factors may influence their biosynthesis.

Detailed studies have led to the isolation of a variety of chamigrene derivatives from these red algae. While many studies focus on a range of these related compounds, specific species have been identified as sources of chamigrenes.

Table 1: Botanical Sources of Chamigrene Sesquiterpenoids

| Genus | Species | Location of Collection (if specified) | Reference Compounds |

|---|---|---|---|

| Laurencia | pacifica | Pacific Coast of Baja California, Mexico | Isoaplysin, isolaurenisol, debromoisolaurinterol |

| Laurencia | scoparia | Brazilian Coast | Scopariol, isorigidol |

| Laurencia | majuscula | Mantanani Island, North Borneo | Lauremantanones A and B, dendroidiol |

| Laurencia | obtusa | Tropical regions | New chamigrene sesquiterpenoids |

This table is interactive. Click on the headers to sort the data.

Isolation Methodologies from Plant Matrices

The isolation of this compound from its natural algal sources is a multi-step process that involves extraction and subsequent chromatographic purification. The lipophilic nature of this compound dictates the choice of solvents and chromatographic techniques.

The general procedure begins with the collection and drying of the algal material. The dried and powdered seaweed is then subjected to solvent extraction to isolate the desired compounds from the biomass.

Extraction: The initial extraction is typically performed using a nonpolar or moderately polar organic solvent. Dichloromethane (B109758) is a commonly used solvent for this purpose. The algal material is soaked in the solvent, often with the aid of sonication to enhance extraction efficiency. This process is usually repeated multiple times to ensure the complete extraction of the secondary metabolites. The resulting extracts are then combined and the solvent is removed under reduced pressure to yield a crude extract. In some methodologies, a sequential extraction with solvents of increasing polarity, such as ethanol, is performed to fractionate the compounds based on their polarity.

Chromatographic Purification: The crude extract, which is a complex mixture of various compounds, is then subjected to one or more chromatographic techniques to isolate the individual chamigrene derivatives.

Column Chromatography: This is a fundamental step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. The compounds are then separated by eluting with a solvent system of gradually increasing polarity. A typical gradient might start with a nonpolar solvent like n-hexane and progressively introduce a more polar solvent such as ethyl acetate. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the compounds of interest.

Sephadex LH-20 Chromatography: For further purification of the fractions obtained from silica gel chromatography, size-exclusion chromatography using Sephadex LH-20 is often employed. This technique separates compounds based on their molecular size. A common solvent system for this step is a mixture of n-hexane, chloroform, and methanol.

High-Performance Liquid Chromatography (HPLC): For the final purification to obtain highly pure this compound, reversed-phase HPLC is often utilized. This technique provides high resolution and is capable of separating closely related isomers.

The structure of the isolated pure compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: General Overview of this compound Isolation Methodology

| Step | Technique | Description |

|---|---|---|

| 1. Preparation | Drying and Grinding | Algal material is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction. |

| 2. Extraction | Solvent Extraction | The powdered alga is repeatedly extracted with an organic solvent such as dichloromethane or ethanol, often with sonication. |

| 3. Concentration | Rotary Evaporation | The solvent from the combined extracts is removed under reduced pressure to yield a crude extract. |

| 4. Primary Purification | Column Chromatography | The crude extract is separated on a silica gel column using a solvent gradient of increasing polarity (e.g., n-hexane/ethyl acetate). |

| 5. Secondary Purification | Size-Exclusion Chromatography | Fractions are further purified using a Sephadex LH-20 column with a suitable solvent mixture (e.g., n-hexane/chloroform/methanol). |

| 6. Final Purification | HPLC | High-performance liquid chromatography is used to obtain the pure this compound compound. |

This table is interactive. Users can click on the steps for more detailed information if available in a full database.

Advanced Structural Elucidation Methodologies for Chamigrenol

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms, the nature of functional groups, and the stereochemical arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules like chamigrenol (B34200). scribd.com A full assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of each proton, their integrations correspond to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton (H-H) couplings. nih.gov The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

To establish the complete connectivity, 2D NMR experiments are essential. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It helps establish fragments of the molecule by connecting adjacent protons. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For chamigrenes, HMBC correlations are key to confirming the spirocyclic core and the positions of substituents. For instance, analysis of the related compound, (6R)-β-chamigrenic acid, utilized HMBC correlations to confirm its planar structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is vital for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com The presence of a NOESY cross-peak between two protons indicates they are on the same face of the molecule, allowing for the assignment of relative configurations at the stereocenters.

The following table presents representative NMR data for a chamigrene skeleton, based on the reported values for (6R)-β-chamigrenic acid, a closely related natural product whose structure was confirmed by single-crystal X-ray diffraction. nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| 1 | 37.8 | 1.83, m; 1.65, m | C-2, C-5, C-6, C-10 | H-2, H-10 |

| 2 | 22.8 | 2.14, m; 1.95, m | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 68.4 | 4.35, dd (11.5, 4.5) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 31.5 | 2.35, m; 2.01, m | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 134.5 | 5.45, d (5.0) | C-1, C-3, C-4, C-6, C-7 | H-4 |

| 6 | 51.2 | - | - | - |

| 7 | 171.2 | - | - | - |

| 8 | 130.1 | 6.85, s | C-6, C-7, C-9, C-10, C-13 | H-13 |

| 9 | 42.3 | 2.45, m; 2.21, m | C-6, C-8, C-10, C-11, C-12 | H-10, H-12 |

| 10 | 28.9 | 1.75, m | C-1, C-5, C-6, C-8, C-9 | H-1, H-9 |

| 11 | 35.7 | - | - | - |

| 12 | 27.5 | 1.05, s | C-9, C-11, C-14 | H-9, H-14 |

| 13 | 18.9 | 1.98, s | C-7, C-8, C-9 | H-8 |

| 14 | 21.8 | 1.12, s | C-11, C-12 | H-12 |

| 15 | - | - | - | - |

Data adapted from a representative chamigrane structure. Actual values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. acdlabs.com Unlike low-resolution mass spectrometry which measures nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. acdlabs.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are routinely used. For example, the molecular formula for the related (6R)-β-chamigrenic acid was established as C₁₅H₂₂O₂ from its HRESIMS peak. nih.gov

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide structural information through controlled fragmentation of the molecular ion. ajgreenchem.com The fragmentation pattern is characteristic of the molecule's structure. For cyclic terpenoids like this compound, fragmentation often involves characteristic losses of small neutral molecules (e.g., H₂O from the alcohol group) and cleavage of the ring systems, providing clues that corroborate the structure proposed by NMR. nih.gov

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical techniques. Electronic Circular Dichroism (ECD) is a powerful method for this purpose. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which produces a unique spectrum. nih.gov

The modern approach involves comparing the experimental ECD spectrum with a theoretically calculated spectrum. ajgreenchem.com The process is as follows:

A conformational search of the molecule is performed using computational methods to find all stable, low-energy conformers.

The ECD spectrum for each conformer is calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov

The individual spectra are averaged, weighted by their Boltzmann population, to generate a final predicted spectrum for each possible enantiomer.

The experimental spectrum is then compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration.

This method has been successfully applied to determine the absolute configuration of complex chamigrane sesquiterpenoids isolated from natural sources. nih.gov For instance, the absolute configuration of compositacin B, a related chamigrane, was unequivocally determined using ECD calculations. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems within a molecule. anu.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Current time information in Bangkok, TH. Specific functional groups absorb at characteristic frequencies. For a this compound structure, key absorptions would include:

A broad absorption band in the region of 3600-3200 cm⁻¹ indicates the presence of an alcohol (-OH) group due to O-H stretching.

Absorptions in the 3000-2850 cm⁻¹ range are due to C-H stretching of sp³ hybridized carbons.

A peak around 3080-3010 cm⁻¹ would suggest C-H stretching from the double bond (sp² carbons).

A C=C stretching absorption would appear in the 1680-1640 cm⁻¹ region. nih.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3400 (broad) |

| C=C Stretch (Alkene) | ~1668 |

| C-H Stretch (sp²) | ~3050 |

| C-H Stretch (sp³) | ~2950-2850 |

*Data based on values for related chamigrane structures. nih.gov *

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. nih.gov Isolated double bonds, like the one typically found in the chamigrene skeleton, absorb strongly in the far UV region (below 200 nm). The presence of a hydroxyl group does not significantly influence the UV spectrum in the accessible range (200-800 nm). Therefore, this compound is expected to be largely transparent in the standard UV-Vis region, a characteristic that helps confirm the absence of extended conjugation.

Chromatographic-Mass Spectrometric Integration for Elucidation

When isolating and identifying this compound from a complex natural source, such as extracts of Laurencia red algae, the integration of chromatography with mass spectrometry is essential. utoronto.cacolab.ws Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. researchgate.net

The workflow involves:

Extraction: The algal biomass is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a crude extract containing a mixture of metabolites. whitman.edu

Chromatographic Separation: The crude extract is injected into the gas chromatograph. The GC column, typically a long, thin capillary column, separates the individual components of the mixture based on their boiling points and polarity. Each compound elutes from the column at a characteristic retention time. researchgate.net

Mass Spectrometric Detection: As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. There, it is ionized (typically by electron impact, EI) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each compound. researchgate.net

The identity of this compound can be confirmed by comparing its measured retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST). ajgreenchem.com

| Parameter | Typical Condition |

| Gas Chromatograph (GC) | |

| Column | Fused silica (B1680970) capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan |

Computational Approaches in Stereostructural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of modern structure elucidation, serving to validate experimental findings and resolve ambiguities. biocrick.comwikipedia.org

Its applications in the analysis of this compound include:

NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the theoretical shifts for all possible diastereomers of a proposed structure and comparing them to the experimental data, the correct relative stereochemistry can often be determined or confirmed.

Geometry Optimization: Before spectroscopic parameters can be calculated, the three-dimensional structure of the molecule must be optimized to find its lowest energy conformation(s). This is a standard application of DFT.

ECD and VCD Calculation: As mentioned previously, TDDFT calculations are essential for predicting ECD spectra to determine absolute configuration. nih.gov Similarly, DFT can calculate Vibrational Circular Dichroism (VCD) spectra, which provides complementary information on absolute stereochemistry from vibrational transitions.

Validation of X-ray Structures: When a crystal structure is obtained, DFT calculations can be used to optimize the geometry in a simulated solution environment, allowing for a comparison between the solid-state (crystal) and solution-phase conformations.

The definitive assignment of a complex stereostructure like this compound is rarely achieved by a single technique. It requires the careful integration of multiple spectroscopic datasets (NMR, HRMS, IR, ECD) with chromatographic separation and computational validation, often anchored by an unambiguous X-ray crystal structure of the parent compound or a suitable derivative. colab.ws

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. pnas.orgresearchgate.net This method is particularly valuable in the structural elucidation of natural products where multiple stereoisomers are possible. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex wavefunctions used in other ab initio methods. researchgate.net

For the purpose of structural elucidation, DFT is primarily used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings). The typical workflow for a DFT-based spectroscopic prediction for a molecule like this compound would involve the following steps:

Conformational Search: The first step is to identify all low-energy conformers of the putative structures of this compound. This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set. This process finds the lowest energy geometry for each conformer.

NMR Shielding Tensor Calculation: Using the optimized geometries, the NMR shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose as it helps to mitigate issues with the gauge-origin dependence of the magnetic field. nih.gov

Chemical Shift Prediction: The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of the DFT functional and basis set is critical for the accuracy of the prediction. researchgate.netnih.gov Different functionals may be better suited for different types of molecules or properties. For natural products, hybrid functionals like B3LYP or mPW1PW91 are often used in conjunction with basis sets such as 6-31G(d,p) or larger. nih.gov

A key application of this predictive power is in distinguishing between possible diastereomers. By comparing the predicted NMR data for each potential isomer with the experimental spectrum, the most likely candidate structure can be identified. For instance, in the synthesis of α-chamigrene and β-chamigrene, DFT analysis was utilized to understand the stereochemical outcome of the key reaction. nih.gov

Statistical Validation Methods (e.g., DP4+, J-DP4 Analysis)

While a direct comparison of calculated and experimental NMR data can be insightful, it can sometimes be ambiguous, especially when the differences between isomers are subtle. To provide a more quantitative and objective measure of the correctness of a structural assignment, statistical methods such as DP4+ and J-DP4 have been developed.

DP4+ Analysis

The DP4+ (an updated version of the original DP4) probability analysis is a widely used statistical method that leverages Bayes' theorem to determine the probability of a candidate structure being the correct one based on the agreement between experimental and DFT-calculated NMR chemical shifts (both ¹H and ¹³C). It compares the errors between the experimental and calculated chemical shifts for each candidate isomer against a pre-established distribution of errors.

The key features of DP4+ include:

The use of both scaled and unscaled calculated NMR data to improve accuracy.

The application of a Student's t-distribution to model the errors.

The output is a probability score for each candidate isomer, providing a clear and quantitative assessment. A high DP4+ probability (typically >95%) for one isomer over the others provides strong confidence in the structural assignment. nih.gov

While no specific DP4+ analysis for this compound is reported, this method has been instrumental in the structural elucidation of a vast number of natural products, including those with complex spirocyclic systems similar to the chamigrene skeleton.

J-DP4 Analysis

Building upon the success of DP4+, the J-DP4 method was developed to incorporate experimental and calculated scalar coupling constants (J-couplings) into the statistical analysis. This is particularly useful for stereochemical assignments where dihedral angle relationships, which are reflected in the magnitude of ³JHH couplings, are critical.

The J-DP4 method can be implemented in several ways:

dJ-DP4 (direct): This approach adds a new probability term for the J-couplings to the original DP4 equation.

iJ-DP4 (indirect): This strategy uses the J-coupling data to refine the conformational search, restricting the analysis to conformers that are consistent with the experimental coupling constants.

iJ/dJ-DP4: This combined approach often provides the most robust results.

The inclusion of J-coupling data can significantly enhance the discriminatory power of the analysis, often leading to a more confident structural assignment, especially in cases where chemical shifts alone are not sufficiently diagnostic.

Below is a hypothetical data table illustrating how the results of a DP4+ analysis for two possible isomers of a this compound derivative might be presented.

| Isomer | ¹H DP4+ Probability (%) | ¹³C DP4+ Probability (%) | Overall DP4+ Probability (%) |

| Isomer A | 98.5 | 99.2 | 99.8 |

| Isomer B | 1.5 | 0.8 | 0.2 |

| This is a hypothetical table for illustrative purposes. |

Biosynthesis and Synthetic Chemical Pathways of Chamigrenol

Proposed Biogenetic Pathways of Chamigrenol-type Sesquiterpenes

The biosynthesis of This compound (B34200) and its related sesquiterpenes is believed to originate from the universal precursor, farnesyl pyrophosphate (FPP). The journey from this linear molecule to the complex spirocyclic structure of chamigrenes involves a series of intricate cyclization reactions.

Farnesyl Pyrophosphate Cyclization Mechanisms

The formation of the chamigrene skeleton is initiated by the cyclization of farnesyl pyrophosphate (FPP). researchgate.net This process is catalyzed by a class of enzymes known as terpene synthases or cyclases. researchgate.net The proposed mechanism involves an initial ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of intramolecular cyclizations.

The first cyclization typically forms a six-membered ring. Subsequent rearrangements and further cyclization steps lead to the characteristic spiro[5.5]undecane core of the chamigrene family. The exact sequence and nature of these cationic intermediates and rearrangements can vary, leading to the diverse array of sesquiterpene skeletons found in nature.

Enzymatic Steps in this compound Biosynthesis

While the general principles of FPP cyclization are understood, the specific enzymes responsible for this compound biosynthesis are a subject of ongoing research. In the plant Arabidopsis thaliana, a sesquiterpene synthase has been identified that produces (+)-α-barbatene, (+)-thujopsene, and (+)-β-chamigrene from FPP. wikipedia.org This suggests that a single enzyme can catalyze the formation of multiple products through different cyclization cascades.

The biosynthesis of this compound itself would require a specific terpene synthase that directs the cyclization of FPP towards the chamigrene scaffold, followed by a hydroxylation step to introduce the characteristic alcohol functional group. The enzyme responsible for this final oxidation step is likely a cytochrome P450 monooxygenase, a common class of enzymes involved in the functionalization of terpene skeletons.

Chemoenzymatic Synthesis Research

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity of enzymatic catalysis to create complex molecules. nih.gov This approach is particularly advantageous for natural product synthesis, where stereochemistry is crucial. nih.gov In the context of this compound, chemoenzymatic strategies could involve using enzymes to perform key stereoselective steps that are challenging to achieve through purely chemical methods.

Research in this area often focuses on identifying and engineering enzymes, such as terpene cyclases and cytochrome P450s, to accept synthetic substrates or to catalyze novel transformations. nih.gov For instance, a chemically synthesized precursor could be subjected to an enzymatic cyclization or hydroxylation to afford a key intermediate in the synthesis of this compound or its analogs. nih.govnih.gov This approach can lead to more efficient and environmentally friendly synthetic routes. diva-portal.org

Total Chemical Synthesis of this compound and its Analogs

The total synthesis of this compound and its analogs has been a significant challenge for organic chemists, serving as a platform to develop and showcase new synthetic methodologies. The first total synthesis of (±)-chamigrene was reported in 1967. rsc.org Since then, various strategies have been employed to construct the spirocyclic core and install the necessary functional groups.

Derivatization Strategies for Structural Modification

Derivatization is a chemical process used to modify the structure of a compound, often to enhance its properties for analysis or to create new analogs with potentially altered biological activities. youtube.com For this compound, derivatization can be used to explore the structure-activity relationships of this class of compounds.

Common derivatization strategies for molecules containing hydroxyl groups, like this compound, include esterification and etherification. nih.gov These reactions can be used to introduce a variety of functional groups, altering the polarity, size, and electronic properties of the molecule. For example, creating ester derivatives can make the compound more amenable to analysis by techniques like gas chromatography. youtube.com Furthermore, the synthesis of derivatives is a crucial step in the development of new therapeutic agents based on natural product scaffolds.

Molecular Mechanisms of Biological Activity of Chamigrenol in Vitro Investigations

Research on Ion Transporter Modulation

Ion transporters are crucial for maintaining cellular homeostasis, and their modulation can lead to significant physiological effects. Research into chamigrenol (B34200) has explored its interaction with these vital cellular components.

Na+/K+-ATPase Inhibition Mechanistic Studies

In vitro studies have identified this compound as an inhibitor of Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govchemfaces.com The inhibitory activity of this compound on Na+/K+-ATPase was quantified, demonstrating its potential as a modulator of this ion pump. nih.govchemfaces.com A study isolating sesquiterpenes from the essential oil of Thujopsis dolabrata evaluated their effects on Na+/K+-ATPase and found that this compound exhibited inhibitory properties. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 15.9 ± 0.54 μg/mL. nih.govchemfaces.com This finding suggests that this compound is a promising candidate for the development of potent Na+/K+-ATPase inhibitors. nih.govchemfaces.com

| Compound | Target Enzyme | IC50 (μg/mL) | Source Organism |

| This compound | Na+/K+-ATPase | 15.9 ± 0.54 | Thujopsis dolabrata |

Antimicrobial Activity Research at the Cellular Level

The antimicrobial properties of natural compounds are of great interest in the search for new therapeutic agents. This compound has been evaluated for its effects on both bacterial and fungal cells.

Bacterial Cellular Growth Inhibition Mechanisms

In vitro investigations have demonstrated that this compound possesses potent antibacterial activity. nih.govchemfaces.com Specifically, its efficacy was evaluated against various microbial cells, and the minimum inhibitory concentration (MIC) values were determined. nih.gov The research indicated that this compound displayed significant antibacterial effects, with MIC values in the range of 25-50 μg/mL. nih.govchemfaces.com This suggests that this compound acts to disrupt essential processes for bacterial survival, although the precise molecular targets within the bacterial cell that lead to this growth inhibition have not been fully elucidated in the reviewed literature. The disruption of the microbial cell membrane structure is a known mechanism of action for some sesquiterpenes. plos.org

| Compound | Activity | MIC (μg/mL) |

| This compound | Antibacterial | 25-50 |

Fungal Cellular Growth Inhibition Mechanisms

While the broader class of sesquiterpenes has been shown to inhibit the growth of various fungi, specific in vitro studies detailing the mechanistic pathways of fungal cellular growth inhibition by this compound are not available in the reviewed scientific literature. Research on other sesquiterpenes suggests that they can disrupt the structure of the microbial cell membrane, which could be a potential mechanism. plos.org However, without direct studies on this compound, its specific mode of action against fungal cells remains to be determined.

Neurochemical Modulatory Research

The interaction of compounds with the nervous system's chemical signaling is a key area of pharmacological investigation.

Selective Interaction with Neurotransmitter Receptors (In Vitro Models)

Based on the available scientific literature, there are no specific in vitro studies that have investigated or identified the selective interaction of this compound with neurotransmitter receptors. Therefore, its potential modulatory effects on these receptors are currently unknown.

Modulation of Synaptic Transmission and Neural Pathways (In Vitro Systems)

Direct in vitro investigations specifically detailing the modulation of synaptic transmission and neural pathways by this compound are not extensively documented in the available scientific literature. However, its identified primary molecular target, the Na+/K+-ATPase, is fundamentally crucial for neuronal function, including the maintenance of the resting membrane potential and the driving forces for neurotransmitter transport. nih.govcvphysiology.com Inhibition of this enzyme in the central nervous system has significant implications for synaptic transmission. nih.gov

The Na+/K+-ATPase maintains the sodium and potassium ion gradients across the neuronal membrane, which is essential for electrical excitability and signal propagation. cvphysiology.comnih.gov Inhibition of this pump leads to an accumulation of intracellular sodium and a decrease in intracellular potassium, causing membrane depolarization. cvphysiology.com This depolarization can, in turn, affect synaptic transmission through several mechanisms. Presynaptically, the disruption of the sodium gradient impairs the reuptake of various neurotransmitters, including the excitatory amino acid glutamate. nih.gov This can lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby altering synaptic signaling. nih.govnih.gov

Furthermore, significant membrane depolarization caused by Na+/K+-ATPase inhibition can trigger the exocytotic release of glutamate, provided ATP levels are sufficient. nih.gov Postsynaptically, the depolarization can relieve the magnesium block on NMDA receptors, a key receptor type involved in glutamate-mediated neurotoxicity and synaptic plasticity. nih.gov While these are established consequences of Na+/K+-ATPase inhibition in neurons, in vitro studies directly linking this compound to these specific modulatory effects on synaptic transmission and neural pathways are needed for confirmation.

Other Identified Molecular Targets and Cellular Pathways

In vitro studies have identified several molecular targets and cellular pathways for the sesquiterpene this compound. The most prominently reported activity is its role as an inhibitor of the Na+/K+-ATPase enzyme.

Na+/K+-ATPase Inhibition

This compound has been shown to inhibit the activity of Na+/K+-ATPase with a reported IC50 value of 15.9 ± 0.54 μg/mL. researchgate.net This enzyme, also known as the sodium-potassium pump, is a transmembrane protein essential for maintaining cellular ion homeostasis, resting membrane potential, and regulating cell volume. nih.govcvphysiology.com Its inhibition can lead to a cascade of cellular events, including depolarization of the cell membrane. cvphysiology.com

| Compound | Molecular Target | Reported Activity | IC50 Value |

| This compound | Na+/K+-ATPase | Inhibition | 15.9 ± 0.54 μg/mL |

This table presents the identified molecular target and inhibitory concentration of this compound based on in vitro research. Data is compiled from available scientific literature. researchgate.net

Ion Channel Modulation

In addition to its effects on the Na+/K+-ATPase pump, this compound is also listed as a potential inhibitor of sodium and potassium channels. medchemexpress.com Ion channels are critical for generating and propagating action potentials in neurons and other excitable cells. nih.govopcw.orgfrontiersin.org However, specific details regarding the mechanism of inhibition or the subtypes of channels affected by this compound are not extensively detailed in the current body of research.

Antimicrobial Activity

Beyond its effects on mammalian cellular targets, this compound has demonstrated notable antimicrobial properties in vitro. It has shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentration (MIC) values in the range of 25–50 μg/mL. researchgate.net

Structure Activity Relationship Sar Studies of Chamigrenol and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For chamigrenol (B34200) and its derivatives, SAR studies have begun to elucidate the key pharmacophoric elements responsible for their cytotoxic and antimicrobial activities.

The core spirocyclic skeleton is a fundamental starting point, but the nature and position of substituents dramatically influence efficacy. For instance, in studies on related sesquiterpenoids, the presence and configuration of hydroxyl groups are often critical. In a study on brefeldin A derivatives, it was found that monoester derivatives exhibited stronger cytotoxic activity than their diester counterparts, highlighting the importance of available hydroxyl groups for biological activity. mdpi.com This suggests that the hydroxyl group on the chamigrene scaffold is likely a key interaction point, possibly acting as a hydrogen bond donor or acceptor within a biological target. mdpi.com

Furthermore, the introduction of halogens, such as bromine, into the chamigrene structure has been shown to be a significant factor. uq.edu.au The position and stereochemistry of these halogen atoms can alter the electronic distribution and steric profile of the molecule, leading to enhanced or diminished biological effects. Preliminary SAR analyses of halogenated chamigrenes indicate that these modifications can be crucial for their cytotoxic and other biological activities. researchgate.net

Interactive Table: Key Pharmacophoric Features of Chamigrene Analogs and Their Impact on Cytotoxicity

| Feature | Modification | Impact on Cytotoxicity |

|---|---|---|

| Hydroxyl Group | Esterification (mono- vs. di-substituted) | Mono-substituted derivatives often show higher potency, suggesting a free hydroxyl group is important for activity. mdpi.com |

| Halogenation | Introduction of bromine | Can significantly influence cytotoxic activity, with the specific position and stereochemistry being critical factors. uq.edu.auresearchgate.net |

| Core Skeleton | Spiro[5.5]undecane | The fundamental scaffold is necessary, but its activity is modulated by substituents. |

Rational Design and Synthesis of this compound Analogs for Mechanistic Probing

Rational design involves the deliberate modification of a lead compound, like this compound, to test hypotheses about its mechanism of action and to enhance desired properties. nih.govnih.gov This approach moves beyond serendipitous discovery to a targeted search for improved analogs. The synthesis of a series of derivatives allows researchers to systematically probe the SAR. nih.govmdpi.com

For example, to investigate the role of the hydroxyl group, a series of ester or ether analogs can be synthesized. If esterification at a specific position consistently leads to a loss of activity, it provides strong evidence that this hydroxyl group is involved in a critical binding interaction. mdpi.com Similarly, synthesizing analogs with varied halogenation patterns can help to map out the steric and electronic requirements of the binding site. uq.edu.au

The synthesis of such analogs is a complex undertaking, often requiring multi-step sequences to achieve the desired stereochemistry and regiochemistry. uq.edu.au These synthetic efforts are crucial, as they provide the physical compounds needed for biological evaluation, thereby validating or refuting the hypotheses generated from initial SAR observations. chemrxiv.org By comparing the biological activities of the parent this compound with its rationally designed analogs, researchers can piece together a detailed understanding of how it interacts with its biological targets at a molecular level.

Computational Modeling for SAR Prediction and Optimization

In recent years, computational modeling has become an indispensable tool in drug discovery, offering a way to predict the biological activity of compounds and prioritize synthetic efforts, thus saving time and resources. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method that develops mathematical models to correlate a compound's structural or physicochemical properties with its biological activity. mdpi.comsddn.es

For this compound and its derivatives, a QSAR model could be developed using a dataset of synthesized analogs and their measured biological activities (e.g., IC50 values for cytotoxicity). scholarsresearchlibrary.comresearchgate.net The first step involves calculating a range of molecular descriptors for each analog. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices, presence of functional groups), or three-dimensional (e.g., molecular shape, volume). mdpi.com

Statistical methods are then used to build a model that best relates these descriptors to the observed activity. mdpi.com A robust QSAR model can:

Predict the activity of virtual, unsynthesized this compound analogs.

Provide mechanistic insights by identifying the molecular descriptors that are most influential on activity. For example, if a descriptor related to a molecule's electrostatic potential is highly correlated with cytotoxicity, it suggests that electrostatic interactions are key to the mechanism of action.

Guide optimization by allowing chemists to focus on synthesizing only the most promising candidates predicted by the model.

Pharmacophore modeling is another powerful computational technique. babrone.edu.inmdpi.comcreative-biolabs.com A pharmacophore model can be generated based on the structures of active this compound analogs. researchgate.net This model represents the spatial arrangement of key features (like hydrogen bond donors/acceptors, hydrophobic regions) required for activity. It can then be used as a 3D query to screen large virtual libraries of compounds to identify new, structurally diverse molecules that might exhibit similar biological effects to this compound. babrone.edu.in

While specific, published QSAR or pharmacophore models for this compound itself are not yet widespread, the principles of these computational methods are routinely applied to natural products and their derivatives to accelerate the discovery of new therapeutic agents. scholarsresearchlibrary.comnc3rs.org.uk

Advanced Analytical Methodologies for Chamigrenol Research

Quantitative and Qualitative Analysis Techniques

Quantitative and qualitative analyses are fundamental to understanding the distribution, concentration, and chemical properties of Chamigrenol (B34200) in various samples. These objectives are achieved through a range of chromatographic and electrophoretic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile sesquiterpenoids. While specific HPLC methods for this compound are not extensively documented, methodologies developed for other sesquiterpenes can be readily adapted. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govjmchemsci.com

Diverse detection modes enhance the versatility of HPLC for this compound analysis:

UV-Vis Detection: Many sesquiterpenoids lack strong chromophores, which can limit the sensitivity of UV-Vis detection. researchgate.net However, for quantitative purposes, if this compound possesses sufficient UV absorbance, a photodiode array (PDA) detector can be used to obtain UV spectra, aiding in peak purity assessment and preliminary identification.

Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD is suitable for compounds without a UV chromophore. It detects analytes by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the resulting solid particles. This makes it a valuable tool for the universal detection of this compound.

Refractive Index (RI) Detection: RI detection is another universal method sensitive to changes in the refractive index of the mobile phase caused by the analyte. It is less sensitive than ELSD and requires stable temperature and baseline conditions.

Table 1: Representative HPLC-UV Method Parameters for Sesquiterpenoid Analysis

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 30 minutes |

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and other sesquiterpenes found in essential oils and extracts from natural sources like algae. nih.govfrontiersin.org The analysis typically involves headspace or liquid injection of an extract onto a capillary column (e.g., DB-5ms, HP-5) for separation. scielo.br

The identification of this compound is based on its retention time compared to a known standard. For qualitative analysis, the retention index (calculated using a series of n-alkanes) provides a more reliable identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions. scielo.br A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for carbon-containing compounds.

Table 2: Typical GC-FID Conditions for Sesquiterpene Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (2 min hold), ramp at 3 °C/min to 240 °C (10 min hold) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (1:50) |

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. researchgate.net While direct application to neutral molecules like many sesquiterpenes is challenging, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer. This technique has been successfully applied to the separation of sesquiterpene lactones and could be adapted for this compound analysis, offering high efficiency and minimal sample consumption. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the comprehensive analysis of complex samples containing this compound. mdpi.com These methods provide both separation and structural information in a single run.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. europa.eu This technique is ideal for the analysis of this compound in complex extracts, providing molecular weight and fragmentation data that are crucial for structural confirmation. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources are typically used to ionize the analyte as it elutes from the HPLC column. For enhanced structural elucidation, tandem mass spectrometry (LC-MS/MS) can be performed, where precursor ions are selected and fragmented to generate a characteristic fragmentation pattern, increasing confidence in compound identification. nih.gov

Table 3: Illustrative LC-MS Parameters for this compound Detection

| Parameter | Setting |

|---|---|

| Separation | UPLC/HPLC with C18 column |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for qualitative) / Multiple Reaction Monitoring (MRM) (for quantitative) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification of volatile sesquiterpenes, including chamigrane-type compounds, in natural products. nih.govnih.gov After separation on the GC column, molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum, often referred to as a molecular fingerprint, can be compared with spectral libraries (e.g., NIST, Wiley) for identification. nih.govfmach.it The combination of retention index and mass spectrum provides a highly reliable method for the qualitative analysis of this compound. scielo.br For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target compound. thermofisher.com

Table 4: GC-MS Analysis Parameters and Expected Ions for a Chamigrane Sesquiterpenoid

| Parameter | Value |

|---|---|

| GC Column | Capillary column (e.g., SLB-5MS) |

| Oven Program | 60°C to 250°C at 8°C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Molecular Ion (M+) | Dependent on this compound derivative (e.g., C15H24O = 220) |

| Key Fragment Ions | Characteristic losses of methyl (M-15), water (M-18), or other functional groups |

Method Development and Validation in this compound Analysis

The accurate identification and quantification of this compound in various matrices, particularly from complex natural sources like marine algae, necessitate the development and validation of robust analytical methods. lubrizolcdmo.comresearchgate.net Method development is the process of creating a procedure that can reliably measure the analyte of interest, while validation formally demonstrates that the analytical procedure is suitable for its intended purpose. emerypharma.comijpsjournal.com This process ensures that the data generated are accurate, precise, and reproducible, which is fundamental for any scientific research. nih.govsysrevpharm.org The validation process typically evaluates several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). emerypharma.comnih.gov

The primary techniques for this compound analysis are chromatographic, given its nature as a sesquiterpenoid. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile and semi-volatile compounds like this compound. frontiersin.orgimpactfactor.org Method development for GC-MS involves optimizing several factors to achieve good separation and sensitivity. This includes selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl polysiloxane), optimizing the temperature program of the GC oven to separate this compound from isomeric compounds and matrix components, and fine-tuning the mass spectrometer parameters for sensitive detection. impactfactor.org

Once the method is developed, it undergoes rigorous validation. nih.gov Specificity is established by ensuring that the chromatographic peak for this compound is well-resolved from other components in the sample, with no interfering peaks at its retention time. nih.gov Linearity is assessed by preparing a series of calibration standards at different concentrations and analyzing them. nih.gov A calibration curve is then constructed, and its linearity is confirmed if the correlation coefficient (R²) is typically greater than 0.999. nih.gov Accuracy is determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage of recovery; acceptable recovery values are often in the range of 85–115%. nih.govnih.gov Precision, which measures the closeness of repeated measurements, is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov This is expressed as the relative standard deviation (RSD), which should ideally be low, often below 15%. nih.govnih.gov Finally, the sensitivity of the method is defined by the Limit of Detection (LOD), the lowest concentration of this compound that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govijpsdronline.com

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), provides another powerful tool for this compound analysis. frontiersin.orgmdpi.com This technique is advantageous when dealing with less volatile chamigrene derivatives or when derivatization for GC analysis is not desirable. HPLC method development involves selecting the appropriate stationary phase (typically a reversed-phase column like a C18), and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water) to achieve the desired separation. frontiersin.orgresearchgate.net The validation parameters for an HPLC-MS method are analogous to those for GC-MS, including linearity, accuracy, precision, and sensitivity (LOD/LOQ). nih.govresearchgate.netuu.nl

While chromatographic techniques are essential for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structure elucidation of new this compound-related compounds. springernature.comsemanticscholar.org The development of an NMR methodology involves selecting appropriate deuterated solvents and conducting a suite of experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, HMBC, and NOESY). springernature.comresearchgate.net These experiments provide detailed information about the connectivity of atoms and the relative stereochemistry of the molecule, allowing for the complete structural assignment of novel chamigrenes. springernature.comsemanticscholar.org While quantitative NMR (qNMR) can be used for quantification, its primary role in this context is structural verification. nih.govnih.gov

The table below summarizes typical validation parameters and acceptance criteria for a hypothetical chromatographic method for this compound quantification.

Table 1. Typical Validation Parameters for this compound Analysis via Chromatography

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. Peak purity should be confirmed. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | The closeness of the test results to the true value. | Recovery typically within 85-115% |

| Precision (RSD) | The degree of scatter between a series of measurements. | Intra- and Inter-day precision (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; precision and accuracy criteria met. |

Future Directions and Emerging Avenues in Chamigrenol Research

Application of Synthetic Biology for Sustainable Production

The natural abundance of chamigrenol (B34200) is often insufficient for extensive research and potential commercialization, making sustainable production a critical future goal. Synthetic biology offers a promising solution by harnessing engineered microorganisms to produce this compound and other valuable sesquiterpenes. mdpi.commdpi.comosti.govnih.gov This approach can provide a reliable, scalable, and environmentally friendly alternative to chemical synthesis or extraction from natural sources. nih.govnih.govlbl.gov

Microbial chassis such as Escherichia coli and Saccharomyces cerevisiae are frequently engineered for terpenoid production due to their well-characterized genetics and rapid growth. mdpi.comnih.gov The biosynthesis of sesquiterpenes, including the this compound backbone, originates from the precursor farnesyl pyrophosphate (FPP). mdpi.com This precursor is synthesized through either the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like yeast, or the methylerythritol 4-phosphate (MEP) pathway, present in bacteria like E. coli. nih.gov

Key strategies in the synthetic biology toolbox for enhancing sesquiterpene production include:

Pathway Engineering: Overexpressing key enzymes in the MVA or MEP pathways to increase the intracellular pool of FPP. mdpi.commdpi.com

Enzyme Selection: Introducing a specific sesquiterpene synthase (STPS), the enzyme that catalyzes the cyclization of FPP to form the desired sesquiterpene backbone, into the microbial host. mdpi.com For this compound, this would involve identifying and expressing the specific chamigrene synthase.

Host Engineering: Modifying the host's metabolism to direct more carbon flux towards FPP and reduce the formation of competing byproducts. osti.govnih.gov

Fermentation Optimization: Fine-tuning culture conditions to maximize yield and productivity. youtube.com

The successful application of these strategies to other high-value terpenoids, such as the antimalarial drug artemisinin, serves as a powerful precedent for the future sustainable production of this compound. mdpi.comiastate.edu

Table 1: Potential Synthetic Biology Strategies for Enhanced this compound Production

| Strategy | Approach | Expected Outcome |

|---|---|---|

| Precursor Supply Enhancement | Overexpression of key genes (e.g., tHMG1, ERG20) in the mevalonate (MVA) pathway in S. cerevisiae. | Increased availability of the direct precursor, farnesyl pyrophosphate (FPP). |

| Enzyme Engineering | Directed evolution of a putative chamigrene synthase for improved catalytic efficiency and specificity. | Higher conversion rate of FPP to the chamigrene scaffold. |

| Compartmentalization | Targeting the biosynthetic pathway to specific organelles, such as the mitochondria in yeast. mdpi.com | Reduced metabolic burden and isolation of toxic intermediates. |

| Cofactor Engineering | Increasing the intracellular pool of cofactors like NADPH, which is essential for terpenoid biosynthesis. | Enhanced activity of pathway enzymes. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

Understanding the precise biological mechanisms through which this compound exerts its effects is fundamental to its development as a therapeutic agent. "Omics" technologies, which provide a global profile of molecules in a biological system, are powerful tools for achieving this deep mechanistic insight. mdpi.com By integrating metabolomics and proteomics, researchers can move beyond single-target interactions to build a comprehensive picture of the cellular response to this compound.

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govfrontiersin.org In this compound research, metabolomics could be used to:

Elucidate Biosynthetic Pathways: By analyzing the metabolic profile of the source organism, it may be possible to identify intermediates and enzymes involved in this compound's natural biosynthesis. nih.govnih.govmdpi.com

Identify Cellular Targets: Treating cells with this compound and analyzing the resulting changes in the metabolome can reveal which metabolic pathways are perturbed, offering clues about the compound's mechanism of action. frontiersin.org

Proteomics , the large-scale study of proteins, can complement metabolomic data by identifying the specific proteins that interact with this compound or whose expression levels change upon treatment. mdpi.comnih.gov This can help to:

Uncover Drug-Protein Interactions: Techniques like thermal proteome profiling or affinity-based proteomics can identify the direct protein targets of this compound.

Map Signaling Pathways: By quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation) after this compound exposure, researchers can map the signaling cascades that are activated or inhibited. mdpi.comnih.gov

The synergistic use of these omics platforms can generate a wealth of data, which, when analyzed with bioinformatics tools, can construct detailed models of this compound's bioactivity, moving from a list of potential effects to a network-level understanding of its physiological impact. mdpi.commdpi.com

Advanced Computational Chemistry and Artificial Intelligence in Molecular Design

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. openmedicinalchemistryjournal.comnih.govneuroquantology.commdpi.com These in silico methods can be applied to this compound to explore its therapeutic potential and to design novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. pitt.eduresearchgate.net

Molecular Docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, docking studies can:

Predict Protein Targets: Virtually screen this compound against libraries of known protein structures to hypothesize potential biological targets.

Elucidate Binding Modes: For a known target, docking can predict the specific amino acid residues involved in the interaction, providing insights into the mechanism of action at a molecular level. chemrxiv.org

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized this compound derivatives. neuroquantology.com

Generative Molecular Design: AI models can be trained on existing molecular data to generate novel chemical structures, inspired by the this compound scaffold, that are optimized for specific properties like target affinity or drug-likeness. newswise.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising this compound derivatives, significantly reducing the time and cost associated with traditional trial-and-error drug discovery. neuroquantology.comnih.gov

Table 2: Application of Computational Tools in this compound Derivative Design

| Computational Tool | Application | Objective |

|---|---|---|

| Molecular Docking | Predict binding affinity and pose of this compound analogs in the active site of a target protein. | Identify key structural modifications that enhance binding and activity. |

| Virtual Screening | Screen large virtual libraries of this compound-like compounds against a panel of disease-relevant targets. openmedicinalchemistryjournal.com | Discover novel therapeutic applications for the this compound scaffold. |

| Machine Learning (QSAR) | Build predictive models based on the activity of known this compound derivatives. | Guide the design of new analogs with potentially higher potency. |

Exploration of Novel Molecular Interaction Profiles via High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govmdpi.com Applying HTS to this compound and its derivatives can systematically explore their therapeutic potential across a wide range of diseases. acs.orgvliz.be

A key strategy involves the creation of natural product libraries. nih.gov Marine organisms, the source of this compound, are known to produce a vast diversity of structurally unique and biologically active compounds. mdpi.commdpi.comnih.govmdpi.comnih.gov A dedicated this compound-focused library could be created, containing:

Purified natural this compound.

Semi-synthetic derivatives of this compound.

Analogs generated through synthetic chemistry or computational design.

This library could then be screened using a variety of HTS assays to identify "hits"—compounds that show activity in a particular test. nih.gov Modern HTS platforms utilize miniaturized assays in 96-, 384-, or 1536-well plates and automated liquid handling to maximize efficiency. nih.gov

Potential HTS campaigns for this compound could include:

Target-Based Screens: Testing the library against specific, purified proteins (e.g., enzymes, receptors) implicated in diseases like cancer or inflammation.

Cell-Based Phenotypic Screens: Assessing the effect of the compounds on whole cells to identify agents that can, for example, kill cancer cells, reduce inflammation, or protect neurons from damage. acs.orgvliz.be

High-Content Screening: An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing more detailed information on the compound's effect.

The hits identified from HTS campaigns serve as the starting point for lead optimization, where medicinal chemists systematically modify the structure of the hit compound to improve its potency and drug-like properties, guided by the insights from computational and omics studies. mdpi.com This integrated approach represents a powerful paradigm for unlocking the therapeutic potential of marine natural products like this compound. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.